Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate
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Overview
Description
Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate is an organic compound with the molecular formula C13H14N2O3 It is a derivative of propanoic acid and contains an acetamido group and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate typically involves the reaction of ethyl 2-bromo-3-(4-cyanophenyl)propanoate with acetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the acetamido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of acetamido and cyanophenyl groups with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate can be compared with similar compounds such as:
Ethyl 2-acetamido-3-(4-methoxyphenyl)propanoate: This compound has a methoxy group instead of a cyanophenyl group, which can affect its reactivity and biological activity.
Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate:
Ethyl 2-acetamido-3-(4-chlorophenyl)propanoate: The chloro group can influence the compound’s reactivity and interactions with biological targets.
This compound is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-cyanophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14(18)13(16-10(2)17)8-11-4-6-12(9-15)7-5-11/h4-7,13H,3,8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBIOMVPDOMSEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C#N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446538 |
Source
|
Record name | Ethyl N-acetyl-4-cyanophenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173963-92-3 |
Source
|
Record name | Ethyl N-acetyl-4-cyanophenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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